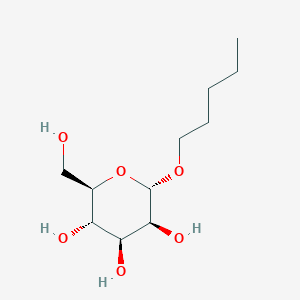

O1-Pentyl-mannose

Description

Properties

Molecular Formula |

C11H22O6 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10+,11+/m1/s1 |

InChI Key |

RYIWDDCNJPSPRA-UVOCVTCTSA-N |

Isomeric SMILES |

CCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O1-Pentyl-Mannose typically involves the glycosylation of mannose with pentanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or Lewis acids like boron trifluoride. The reaction conditions usually include:

Temperature: 60-80°C

Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts can also be employed to facilitate the glycosylation process and allow for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: O1-Pentyl-Mannose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the mannose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.

Major Products:

Oxidation: Formation of pentyl-mannonic acid or pentyl-mannuronic acid.

Reduction: Formation of pentyl-deoxy-mannose.

Substitution: Formation of pentyl-mannose derivatives with various substituents.

Scientific Research Applications

Chemical Applications

Synthesis of Glycosides and Glycoconjugates

O1-Pentyl-mannose serves as a crucial building block in the synthesis of complex glycosides and glycoconjugates. Its ability to participate in glycosylation reactions makes it valuable for developing new compounds with tailored functionalities. The compound can undergo oxidation to yield pentyl-mannonic or pentyl-mannuronic acid, and reduction processes can produce pentyl-deoxy-mannose derivatives.

Glycosylation Processes

In chemical research, this compound is studied for its role as a glycosyl donor in enzymatic reactions. Its interaction with glycosyltransferases is significant for the formation of glycoproteins and glycolipids, which are essential for cellular signaling and recognition.

Biological Applications

Drug Delivery Systems

Recent studies indicate that this compound can enhance drug delivery systems by improving the targeting efficiency of therapeutic agents to specific cells, such as macrophages. This is particularly relevant in conditions where targeted delivery is crucial for efficacy, such as cancer therapy or infectious diseases .

Therapeutic Potential

Research has highlighted the potential of mannose derivatives, including this compound, in managing various diseases. For example, mannose has shown promise in enhancing immunotherapy responses in cancers like triple-negative breast cancer by promoting programmed death-ligand-1 degradation . Additionally, its anti-inflammatory properties have been explored in models of ulcerative colitis, where it demonstrated significant reductions in inflammatory markers .

Medical Applications

Antiviral Properties

The antiviral potential of this compound is being investigated, particularly its role in modulating immune responses during viral infections. Studies have shown that mannose can help mitigate tissue damage caused by viruses like H1N1 by enhancing metabolic responses and reducing cellular glucose utilization . This suggests that this compound could play a role in developing therapeutic strategies against viral infections.

Targeted Cancer Therapy

The compound's ability to target specific receptors on cancer cells positions it as a candidate for targeted cancer therapies. By conjugating this compound with therapeutic agents, researchers aim to improve the specificity and efficacy of treatments while minimizing side effects associated with conventional therapies .

Industrial Applications

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound is utilized in the formulation of surfactants and emulsifiers. These properties make it suitable for various industrial applications, including cosmetics and food products where emulsification is essential for product stability and performance.

Case Studies

| Study Title | Findings | Relevance |

|---|---|---|

| Mannose Ligands for Mannose Receptor Targeting | Demonstrated enhanced immune responses through mannose-targeted delivery systems | Highlights the potential of this compound in immunotherapy |

| D-Mannose Reduces Oxidative Stress | Showed that D-mannose alleviates symptoms of ulcerative colitis in mice models | Supports the therapeutic application of mannose derivatives |

| PMI-Controlled Mannose Metabolism | Investigated mannose's protective effects against viral infections | Suggests potential antiviral applications for this compound |

Mechanism of Action

The mechanism by which O1-Pentyl-Mannose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cell signaling and recognition .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview of Analogues

To contextualize O1-Pentyl-Mannose, we compare it with NB-001, a compound sharing structural motifs (e.g., alkyl chains) but differing in core pharmacophores.

NB-001

Comparative Analysis

Table 1: Key Properties of this compound and NB-001

Mechanistic and Functional Contrasts

- Target Specificity: this compound’s interaction with Cyanovirin-N implies a role in disrupting viral glycoprotein-lectin interactions, a mechanism explored in HIV research .

- Structural Implications: The mannose backbone of this compound facilitates carbohydrate-protein interactions, whereas NB-001’s purine system aligns with nucleoside analog drug design.

- Bioavailability: this compound’s glycosidic linkage enhances stability against enzymatic hydrolysis compared to reducing sugars. NB-001’s aminoethyl-pentanol chain may improve solubility but reduce passive diffusion across membranes.

Research Findings and Limitations

This compound

- Antiviral Potential: Cyanovirin-N’s affinity for high-mannose oligosaccharides on viral envelopes (e.g., HIV gp120) suggests this compound could act as a competitive inhibitor, though in vitro or in vivo validation is absent in the available data .

- Synthetic Accessibility: The glycosylation of mannose with pentanol is a well-established reaction, favoring scalable production .

NB-001

- Unresolved Targets : The lack of disclosed targets limits mechanistic interpretation. Its purine core parallels nucleoside analogs like acyclovir, but structural differences preclude direct functional analogy .

Q & A

Q. How can researchers validate the structural identity of O1-Pentyl-mannose with high precision?

Methodological Answer :

- Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the pentyl chain attachment at the O1 position of mannose. Compare chemical shifts with reference spectra of analogous alkyl-mannose derivatives .

- Mass spectrometry (MS) with high-resolution ESI-TOF can verify molecular mass and fragmentation patterns. For reproducibility, document solvent purity and instrument calibration parameters .

Q. What experimental designs are optimal for assessing this compound stability under varying pH conditions?

Methodological Answer :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC with a refractive index detector. Include triplicate samples and negative controls (e.g., mannose alone) to isolate pH-specific effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s cellular uptake efficiency be resolved?

Methodological Answer :

- Contradiction Analysis : Compare experimental variables across studies:

- Cell lines : HepG2 (high glycosylation activity) vs. HEK293 (low endogenous mannose transporters) may yield divergent results .

- Uptake quantification methods : Radiolabeled tracers (e.g., ³H-mannose analogs) vs. fluorescent tagging. Address potential interference from the pentyl group in fluorescence assays .

- Recommendation : Standardize protocols using LC-MS/MS for direct quantification, minimizing tag-induced artifacts .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics while controlling for microbiota-mediated metabolism?

Methodological Answer :

- Use germ-free murine models to eliminate confounding gut microbiota effects. Administer this compound intravenously (IV) and orally (PO) to compare bioavailability.

- Analytical workflow :

Mechanistic and Translational Research Questions

Q. How can researchers differentiate this compound’s direct enzyme inhibition from off-target effects in glycosylation pathways?

Methodological Answer :

- In vitro enzymology : Purify recombinant glycosyltransferases (e.g., ALG1, ALG2) and assay activity with/without this compound. Use kinetic assays (e.g., stopped-flow fluorescence) to determine inhibition constants (Ki) .

- Off-target screening : Employ thermal shift assays (TSA) to identify unintended protein interactions. Validate hits with SPR or ITC .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

Methodological Answer :

- Process Analytical Technology (PAT) : Integrate real-time FTIR monitoring during glycosylation to ensure consistent pentyl chain attachment.

- Quality control : Mandate ≥95% purity (HPLC) and residual solvent analysis (GC-MS). Document synthetic steps in Supplementary Information for peer replication .

Data Interpretation Frameworks

Q. How should researchers address conflicting results in this compound’s immunomodulatory effects across studies?

Methodological Answer :

- Apply PRISMA guidelines for systematic review:

- Mechanistic follow-up : Use single-cell RNA-seq to profile immune cell subsets responding to this compound, identifying context-dependent pathways .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility of this compound studies in accordance with PLOS ONE criteria?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.